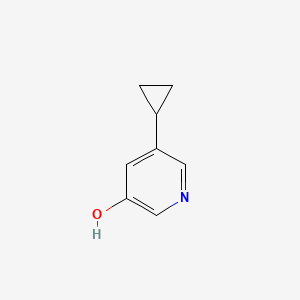
2-(Diethylamino)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)hexadecanoic acid is a synthetic organic compound characterized by a long aliphatic chain with a diethylamino group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)hexadecanoic acid typically involves the alkylation of hexadecanoic acid with diethylamine. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the carboxylic acid and facilitate nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification is often achieved through recrystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride or borane.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanol derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)hexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of surfactants and amphiphilic molecules.
Biology: Investigated for its potential as a membrane-modifying agent due to its amphiphilic nature.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting lipid membranes.
Industry: Utilized in the formulation of specialty chemicals and materials with unique surface-active properties.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)hexadecanoic acid is largely dependent on its interaction with lipid membranes. The diethylamino group can interact with polar head groups of lipids, while the long aliphatic chain integrates into the hydrophobic core of the membrane. This dual interaction can alter membrane fluidity and permeability, influencing various cellular processes.
Molecular Targets and Pathways:
Lipid Membranes: Modifies membrane structure and dynamics.
Signal Transduction Pathways: Potentially affects pathways involving membrane-bound receptors and enzymes.
Comparaison Avec Des Composés Similaires
Hexadecanoic acid: Lacks the diethylamino group, making it less amphiphilic.
2-(Dimethylamino)hexadecanoic acid: Similar structure but with dimethylamino instead of diethylamino, affecting its interaction with membranes.
Uniqueness: 2-(Diethylamino)hexadecanoic acid’s unique combination of a long aliphatic chain and a diethylamino group provides distinct amphiphilic properties, making it particularly useful in applications requiring membrane interaction and modification.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Propriétés
Numéro CAS |
918817-88-6 |
|---|---|
Formule moléculaire |
C20H41NO2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
2-(diethylamino)hexadecanoic acid |
InChI |
InChI=1S/C20H41NO2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(20(22)23)21(5-2)6-3/h19H,4-18H2,1-3H3,(H,22,23) |
Clé InChI |
MJCGYIGNVMPXDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)


![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)
![2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)
![Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B12106722.png)
![ethyl 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate](/img/structure/B12106724.png)



![17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12106751.png)
![3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)
![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)
